(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
CAS No.: 91713-54-1
Cat. No.: VC20860984
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91713-54-1 |
|---|---|
| Molecular Formula | C14H12ClNO2 |
| Molecular Weight | 261.7 g/mol |
| IUPAC Name | (2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 |
| Standard InChI Key | MIQUXYBYLZSOIJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone features two aromatic rings connected by a carbonyl (C=O) bridge. The first ring contains an amino group at the ortho position (C2) relative to the carbonyl attachment and a methoxy group at the meta position (C5). The second ring features a chloro substituent at the para position (C4'). This specific arrangement of functional groups contributes to the compound's unique chemical identity and potential biological activity.
Table 1: Key Physical and Chemical Properties of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
| Property | Value |
|---|---|
| CAS Number | 91713-54-1 |
| Molecular Formula | C14H12ClNO2 |
| Molecular Weight | 261.7 g/mol |
| IUPAC Name | (2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 |
| Standard InChIKey | MIQUXYBYLZSOIJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl |
| Physical State | Solid |
Synthesis Methods
Common Synthetic Routes
The synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone typically involves condensation reactions between appropriate starting materials such as aryllithium compounds or Grignard reagents with suitable carbonyl precursors. Several potential synthetic approaches can be considered based on general methodologies for benzophenone synthesis.
Friedel-Crafts Acylation
One of the classical approaches to benzophenone synthesis is the Friedel-Crafts acylation reaction. For this particular compound, the synthesis might involve the reaction of a protected amino-methoxybenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by deprotection of the amino group. This approach requires careful control of reaction conditions to achieve regioselectivity and prevent side reactions.
Organometallic Approaches
Alternative synthetic pathways may involve organometallic chemistry, such as:
-
Preparation of a 4-chlorophenylmagnesium bromide (Grignard reagent)
-
Reaction with an appropriate ester or nitrile derivative of 2-amino-5-methoxybenzoic acid
-
Subsequent workup and purification to obtain the target ketone
| Synthetic Approach | Key Reagents | Advantages | Challenges |
|---|---|---|---|
| Friedel-Crafts Acylation | 4-Chlorobenzoyl chloride, Protected amino-methoxybenzene, Lewis acid | Well-established method, Scalable | Requires protection/deprotection steps, Potential regioselectivity issues |
| Grignard Reaction | 4-Chlorophenylmagnesium bromide, 2-Amino-5-methoxybenzoic acid derivative | Milder conditions, Potentially higher yields | Moisture sensitivity, Functional group compatibility |
| Cross-Coupling | Palladium catalyst, Appropriate coupling partners | Selective, Tolerates various functional groups | Potentially costly reagents, Optimization required |
| Structural Feature | Potential Contribution to Biological Activity |
|---|---|
| 2-Amino group | Hydrogen bonding with targets; crucial for tubulin binding in related compounds |
| 5-Methoxy group | Enhanced lipophilicity; potential to improve cellular penetration |
| 4-Chlorophenyl moiety | Increased lipophilicity; potential to enhance binding to hydrophobic pockets |
| Carbonyl bridge | Hydrogen bond acceptor; potential to interact with amino acid residues in target proteins |
Research Limitations and Future Directions
Research on the biological activities of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is limited but suggests potential applications in drug discovery due to its structural similarity to known bioactive compounds. Future research directions might include:
-
Systematic evaluation of its biological activities, particularly as a potential tubulin polymerization inhibitor
-
Structure-activity relationship studies through the synthesis and testing of analogues
-
Computational modeling to predict interactions with potential biological targets
-
Investigation of its potential as a building block for more complex bioactive molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume